3-Hydroxy-5-methyl-2-oxo-3-trifluoromethylindoline
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Overview
Description
3-Hydroxy-5-methyl-2-oxo-3-trifluoromethylindoline is a synthetic compound belonging to the indoline family Indoline derivatives are known for their diverse biological activities and potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-5-methyl-2-oxo-3-trifluoromethylindoline typically involves the reaction of substituted isatins with appropriate reagents. One common method includes the use of trifluoromethylated isatins as starting materials. The reaction conditions often involve the use of strong acids or bases to facilitate the formation of the indoline ring structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-5-methyl-2-oxo-3-trifluoromethylindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxylated derivatives .
Scientific Research Applications
3-Hydroxy-5-methyl-2-oxo-3-trifluoromethylindoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Hydroxy-5-methyl-2-oxo-3-trifluoromethylindoline involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s trifluoromethyl group enhances its binding affinity and stability, making it a potent inhibitor .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-2-oxo-3-trifluoromethylindole: Similar structure but lacks the methyl group at the 5-position.
5-Methyl-2-oxo-3-trifluoromethylindoline: Similar but lacks the hydroxyl group at the 3-position.
Uniqueness
3-Hydroxy-5-methyl-2-oxo-3-trifluoromethylindoline is unique due to the presence of both the hydroxyl and methyl groups, which contribute to its distinct chemical properties and biological activities. These functional groups enhance its solubility, stability, and binding affinity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H8F3NO2 |
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Molecular Weight |
231.17 g/mol |
IUPAC Name |
3-hydroxy-5-methyl-3-(trifluoromethyl)-1H-indol-2-one |
InChI |
InChI=1S/C10H8F3NO2/c1-5-2-3-7-6(4-5)9(16,8(15)14-7)10(11,12)13/h2-4,16H,1H3,(H,14,15) |
InChI Key |
ZOZQRKKFFYDRRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C2(C(F)(F)F)O |
Origin of Product |
United States |
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